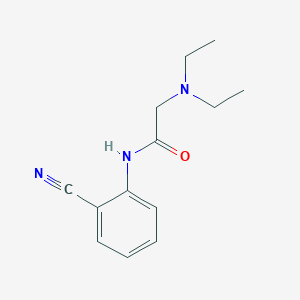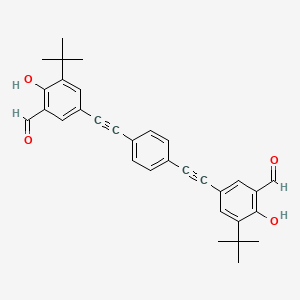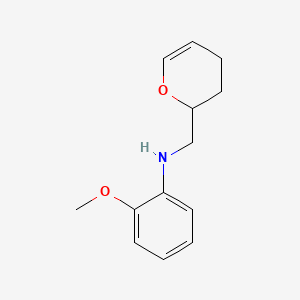
n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is an organic compound that features a pyran ring fused with an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate aniline derivative under controlled conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and binding affinities are essential to understand its effects.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: A related compound with a hydroxyl group instead of a methoxy group.
(3,4-Dihydro-2H-pyran-2-yl)-N-methylmethanamine: A similar compound with a methylamine group.
Uniqueness
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyran ring and an aniline derivative makes it a versatile compound for various applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO2/c1-15-13-8-3-2-7-12(13)14-10-11-6-4-5-9-16-11/h2-3,5,7-9,11,14H,4,6,10H2,1H3 |
InChI 键 |
INEDZAFRZISYQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NCC2CCC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



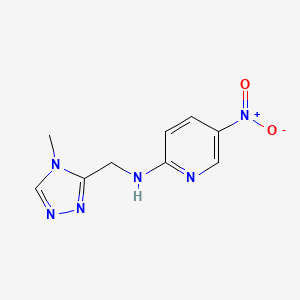
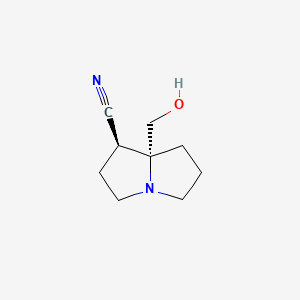
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
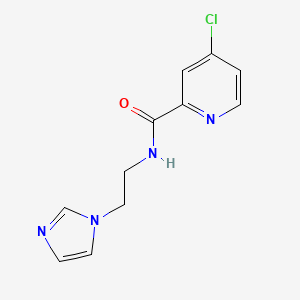

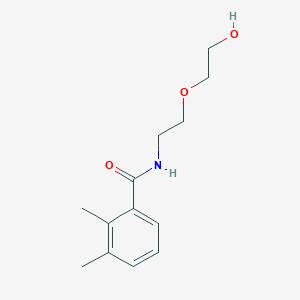

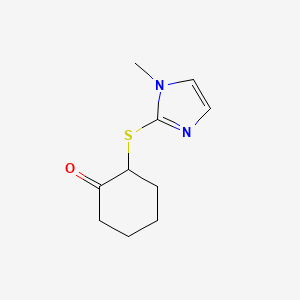
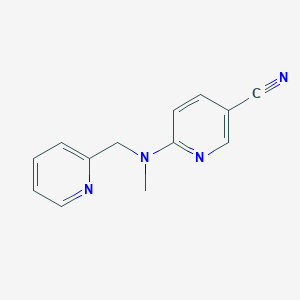
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)

